(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate

Catalog No.
S1768174
CAS No.
76757-90-9
M.F
C15H21NO5
M. Wt
295.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hyd...

CAS Number

76757-90-9

Product Name

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate

IUPAC Name

methyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m1/s1

InChI Key

NQIFXJSLCUJHBB-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC

Synonyms

76757-90-9;Boc-D-Tyr-OMe;(R)-Methyl2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate;Boc-D-tyrosinemethylester;methylBOC-D-tyrosinate;Boc-D-Tyrosine-Methylester;15188_ALDRICH;SCHEMBL2574440;15188_FLUKA;MolPort-000-861-439;NQIFXJSLCUJHBB-GFCCVEGCSA-N;ZINC2522587;MFCD00057824;ZINC02522587;AKOS015850962;CS11061;VA50090;AJ-37211;AK-73080;BR-73080;SC-82691;N-t-butoxycarbonyl-D-tyrosinemethylester;AB0026636;KB-210328;AM20060727

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, also abbreviated as (R)-MHPP, is a synthetic compound. It is derived from the amino acid serine and contains several functional groups including a carboxylic acid ester, an amine protected by a tert-butoxycarbonyl (Boc) group, and a hydroxyl group attached to a phenyl ring. While its natural origin is not reported, (R)-MHPP serves as a valuable chiral building block in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules [].


Molecular Structure Analysis

(R)-MHPP possesses a chiral center at the second carbon atom, designated by the (R) configuration. The molecule consists of a central propanoic acid chain with a methyl ester group at one end and an amino group protected by a Boc group at the other end. The amine group is further linked to a side chain containing a phenyl ring with a hydroxyl group attached at the para (4th) position []. This structure suggests potential for hydrogen bonding due to the presence of the amine and hydroxyl groups.


Chemical Reactions Analysis

The key chemical reactions involving (R)-MHPP focus on its role as a synthetic intermediate.

  • Synthesis: (R)-MHPP can be synthesized through various methods, but a common approach involves the stereoselective alkylation of a glycine derivative followed by protection of the amine group with a Boc group and introduction of the phenylpropanol side chain.
  • Deprotection: The Boc protecting group can be removed under acidic conditions, revealing a free amine group available for further functionalization. This allows the incorporation of (R)-MHPP into more complex molecules.
  • Coupling Reactions: The free amine group obtained after deprotection can participate in peptide bond formation reactions with other amino acid derivatives. This enables the construction of peptide chains with a defined stereochemistry at the incorporated (R)-MHPP unit.

Physical And Chemical Properties Analysis

  • (R)-MHPP is likely a solid at room temperature due to the presence of the bulky Boc group and the aromatic ring.
  • It is expected to exhibit some solubility in organic solvents like dichloromethane and dimethylformamide due to the ester and amine functionalities.
  • The presence of the hydroxyl group suggests potential for limited solubility in water.
  • (R)-MHPP is likely stable under neutral conditions but may undergo degradation under acidic or basic conditions due to hydrolysis of the ester and Boc protecting group.

Synthesis of Peptides and Proteins:

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, also known as Boc-D-Tyrosine methyl ester or N-Boc-D-Tyr-OMe, is a valuable intermediate for the synthesis of peptides and proteins containing D-Tyrosine, an important non-natural amino acid. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amino functionality, allowing for selective modification and coupling reactions during peptide chain assembly. [, ]

Studies on Tyrosine Kinases:

D-Tyrosine derivatives have been investigated for their potential to inhibit tyrosine kinases, enzymes involved in cell signaling pathways. Boc-D-Tyr-OMe can be used as a starting material for the synthesis of more complex D-Tyrosine-based inhibitors, which may be useful in understanding and treating diseases associated with abnormal tyrosine kinase activity. []

Antibody-Drug Conjugates (ADCs):

Boc-D-Tyr-OMe can be employed in the development of antibody-drug conjugates (ADCs), which are therapeutic agents that combine the targeting ability of antibodies with the cytotoxicity of drugs. The D-Tyrosine moiety can be incorporated into the linker or payload of the ADC, potentially improving its efficacy and specificity. []

XLogP3

1.7

Dates

Modify: 2023-08-15

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